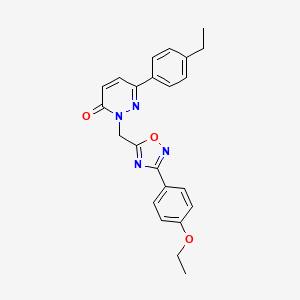
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide
Übersicht
Beschreibung
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide is complex and not fully understood. However, it is known that this compound interacts with a variety of molecular targets in the body, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of these targets in a variety of ways, leading to its diverse range of effects on cellular signaling and physiology.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it an attractive candidate for use in scientific research. This compound has been shown to modulate the activity of ion channels, leading to changes in neuronal signaling and synaptic plasticity. This compound has also been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied, and its effects on molecular targets are well understood. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide. One area of interest is in the development of new drugs based on the structure of this compound. Another potential direction is in the study of this compound's effects on other molecular targets in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
In conclusion, this compound is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biochemical and physiological effects, and its mechanism of action is well-understood. While there are some limitations to using this compound in lab experiments, its potential applications in a variety of scientific fields make it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(m-tolyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound has been shown to have a variety of effects on neuronal signaling and synaptic plasticity. This compound has also been studied for its potential applications in cancer research, where it has been shown to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12-4-2-7-15(8-12)21-17(22)11-24-18-20-10-16(23-18)13-5-3-6-14(19)9-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYFEAVXHUNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3206714.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3206726.png)

![2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3206731.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3206740.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one](/img/structure/B3206744.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3206760.png)
![2-(4-methoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3206773.png)


